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Compound of Interest

Compound Name: 3-(Benzyloxy)butan-2-one

CAS No.: 113133-46-3

Cat. No.: B1278772

Get Quote

Abstract & Core Utility
3-(Benzyloxy)butan-2-one is a versatile, protected chiral building block derived from the chiral

pool (typically (S)-ethyl lactate or acetoin). Its primary utility lies in its ability to serve as a

stereodivergent precursor for 1,2-diols, amino alcohols, and complex polyketide fragments.

Unlike simple ketones, the

-benzyloxy stereocenter exerts powerful control over subsequent nucleophilic attacks via
competing Chelation Control (Cram-Chelate) and Felkin-Anh transition states. This guide
provides validated protocols to access either syn- or anti- diastereomers with high selectivity,
effectively allowing researchers to "dial in" the desired stereochemistry at C2.

Key Applications
Polyketide Synthesis: Construction of propionate segments.

1,2-Diol Scaffolds: Precursor to amphidinolides and carbohydrate mimics.
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Stereochemical Probes: Determining the chelating ability of novel organometallic reagents.

[1]

Synthesis of Enantiopure (S)-3-(Benzyloxy)butan-2-
one
Note: While racemic material is available, asymmetric synthesis requires high optical purity.

This protocol utilizes (S)-Ethyl Lactate as a low-cost, chiral pool starting material to avoid the

racemization issues common with direct alkylation of acetoin.

Workflow Diagram

(S)-Ethyl Lactate
(Chiral Pool)

Step 1: O-Benzylation
(BnBr, Ag2O or NaH) Ethyl (S)-2-(benzyloxy)propionate Step 2: Weinreb Amide Formation

(MeNH(OMe)·HCl, iPrMgCl) Weinreb Amide Intermediate Step 3: Grignard Addition
(MeMgBr, 0°C)

(S)-3-(Benzyloxy)butan-2-one
(Target)

Click to download full resolution via product page

Caption: Three-step synthesis from (S)-Ethyl Lactate avoiding racemization via Weinreb amide.

Detailed Protocol
Step 1: O-Benzylation (Silver Oxide Method) Use this method to minimize racemization

compared to NaH.

Reagents: (S)-Ethyl lactate (1.0 eq), Benzyl bromide (1.2 eq),

(1.5 eq).

Solvent:

or EtOAc (0.5 M).

Procedure: Stir the suspension at room temperature for 24–48 hours. Monitor by TLC

(Hex:EtOAc 4:1).

Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

Yield: Typically >90%.
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Step 2 & 3: Conversion to Methyl Ketone via Weinreb Amide

Amidation: Treat the benzylated ester with

-dimethylhydroxylamine hydrochloride (1.5 eq) and isopropylmagnesium chloride (

, 3.0 eq) in THF at -20°C. Stir 1 h. Quench with

.

Grignard Addition: Dissolve the isolated Weinreb amide in dry THF (0.3 M). Cool to 0°C.

Addition: Add

(1.5 eq, 3.0 M in ether) dropwise. Critical: Do not allow temperature to rise above 5°C to
prevent over-addition.

Quench: Pour into cold sat.

. Extract with

.

Purification: Flash chromatography (Hex:EtOAc 9:1).

Target: (S)-3-(Benzyloxy)butan-2-one. Colorless oil.

Stereocontrolled Reductions (The Core Value)
The reduction of the C2 carbonyl creates a second chiral center. The outcome is dictated by

the choice of reducing agent and Lewis acid.

Mechanistic Divergence
Chelation Control (Syn-Selective): Requires a metal capable of bidentate coordination (

,

,
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) between the ketone oxygen and the benzyloxy ether oxygen. The hydride attacks from the
less hindered face (opposite the methyl group).

Felkin-Anh Control (Anti-Selective): Requires a non-chelating metal (

,

in polar solvents) or bulky hydride. The

-benzyloxy group acts as the "Large" group perpendicular to the carbonyl, directing attack to
form the anti isomer.

Decision Matrix for Reagents
Desired
Isomer

Major Product
Reagent
System

Selectivity
(d.r.)

Mechanism

Syn (2S, 3S)
syn-2-Benzyloxy-

3-butanol
/ > 95:5 Chelation (Cram)

Syn (2S, 3S)
syn-2-Benzyloxy-

3-butanol
/ > 90:10 Chelation

Anti (2S, 3R)
anti-2-Benzyloxy-

3-butanol

L-Selectride /

THF
> 95:5 Felkin-Anh

Anti (2S, 3R)
anti-2-Benzyloxy-

3-butanol / THF ~ 3:1 to 4:1 Weak Felkin-Anh

Protocol A: Chelation-Controlled Reduction (Syn-
Selective)
Reagent: Zinc Borohydride (

) Note:

is not commercially stable and must be prepared fresh from

and

.
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Preparation (

in

): Stir anhydrous

(1 eq) and

(2.2 eq) in anhydrous ether for 24h. Decant the clear supernatant.

Reaction: Cool the solution of (S)-3-(benzyloxy)butan-2-one (1.0 eq) in

to -78°C.

Addition: Add the

solution (1.5 eq) dropwise.

Incubation: Stir at -78°C for 2 hours, then allow to warm to 0°C.

Quench: Cautiously add water followed by 1M HCl.

Result: >95:5 syn diastereomer.

Protocol B: Felkin-Anh Reduction (Anti-Selective)
Reagent: L-Selectride (Lithium tri-sec-butylborohydride)

Setup: Flame-dry flask,

atmosphere. Dissolve ketone in THF (0.1 M).

Temperature: Cool to -78°C. Strict temperature control is required for high d.r.

Addition: Add L-Selectride (1.2 eq, 1M in THF) slowly down the flask wall.

Reaction: Stir 1 hour at -78°C.

Oxidative Workup: Add MeOH (quench), then NaOH (6M) and

(30%) to oxidize the organoborane byproducts.
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Result: >95:5 anti diastereomer.

Nucleophilic Additions (Grignard/Organolithium)
Beyond reduction, this building block allows for the construction of tertiary alcohols with

controlled stereochemistry.

Pathway Logic

(S)-3-(Benzyloxy)butan-2-one

Condition: Lewis Acid (TiCl4, MgBr2)
+ Grignard (R-MgX)

Condition: R-Li / THF
(No chelating metal)

Chelated Transition State
(Rigid 5-membered ring)

Syn-Product
(Tertiary Alcohol)

Felkin-Anh Transition State
(Steric minimization)

Anti-Product
(Tertiary Alcohol)

Click to download full resolution via product page

Caption: Divergent pathways for nucleophilic addition based on metal coordination.

Protocol: Chelation-Controlled Grignard Addition
Complexation: Dissolve ketone (1.0 eq) in

. Cool to -78°C. Add

(1.1 eq) neat. Solution turns deep yellow/orange (chelate formation).

Addition: Add
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or

(1.5 eq).

Time: Stir 30 min at -78°C.

Quench: Pour into sat. NaHCO3.

Note: This protocol typically yields the syn isomer (relative stereochemistry) with d.r. > 90:10.

Quality Control & Analytics
Verifying the stereochemical outcome is critical.

TLC:Anti and syn isomers often have distinct Rf values on Silica (Hex:EtOAc). The syn

isomer (capable of intramolecular H-bonding if benzyl is removed, but as benzyl ether, it is

often more polar) usually elutes second, but this varies by solvent system.

NMR Analysis (

):

The coupling constant

is diagnostic for the acetonide derivatives (if benzyl is removed and diol protected).

For the benzyl ether alcohols: The chemical shift of the carbinol proton (H3) differs.

Chiral HPLC:

Column: Daicel Chiralcel OD-H or AD-H.

Mobile Phase: Hexane/Isopropanol (98:2 to 90:10).

Detection: UV at 254 nm (benzyl chromophore).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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